molecular formula C8H5ClN2O3S B14839035 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride

2-Acetyl-6-cyanopyridine-4-sulfonyl chloride

Cat. No.: B14839035
M. Wt: 244.66 g/mol
InChI Key: CRQSQBBTPXALDI-UHFFFAOYSA-N
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Description

2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride typically involves the reaction of 2-acetyl-6-cyanopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, water

    Catalysts: Acid or base catalysts for hydrolysis reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2-Acetyl-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can result in the modification of proteins and enzymes, thereby altering their function. The compound may also interact with specific molecular targets and pathways, depending on its structure and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-cyanopyridine-6-sulfonyl chloride
  • 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride
  • 2-Cyano-4-chloropyridine

Uniqueness

2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and cyanopyridine groups, along with the sulfonyl chloride moiety, makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H5ClN2O3S

Molecular Weight

244.66 g/mol

IUPAC Name

2-acetyl-6-cyanopyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClN2O3S/c1-5(12)8-3-7(15(9,13)14)2-6(4-10)11-8/h2-3H,1H3

InChI Key

CRQSQBBTPXALDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)S(=O)(=O)Cl

Origin of Product

United States

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